Rivastigmine D6 Rivastigmine D6 Rivastigmine-d6 is intended for use as an internal standard for the quantification of rivastigmine by GC- or LC-MS. Rivastigmine is a cholinesterase (ChE) inhibitor that inhibits butyrl ChE (BChE) and acetyl ChE (AChE; IC50s = 0.037 and 4.15 μM, respectively). It increases levels of secreted amyloid precursor protein (sAPP) and decreases levels of soluble amyloid-β (1-40) and various N-terminal cleavage products in primary embryonic rat neurons undergoing degeneration when used at concentrations of 5 and 10 μM. In a rat model of Alzheimer's disease induced by aluminum chloride (AlCl3), rivastigmine (1 mg/kg per day) inhibits formation of amyloid plaques in brain sections and increases in AChE, IL-1β, and β-secretase 1 (BACE1) mRNA expression in the cerebral cortex. It inhibits AlCl3-induced increases in escape latency time in the Morris water maze in a rat model of Alzheimer's disease when administered at a dose of 1 mg/kg. Rivastigmine (2 mg/kg) also reverses decreases in time spent in the open arms of an elevated plus maze, exploration time of a novel object in a novel object recognition test, and sucrose intake in a rat model of chronic mild stress. Formulations containing rivastigmine have been used in the treatment of dementia associated with Alzheimer's disease and Parkinson's disease.
Rivastigmine D6 Tartrate is a labelled impurity of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic drug for the treatment of dementia.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196495
InChI: InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3;
SMILES: CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C18H28N2O8
Molecular Weight: 406.5 g/mol

Rivastigmine D6

CAS No.:

Cat. No.: VC0196495

Molecular Formula: C18H28N2O8

Molecular Weight: 406.5 g/mol

Purity: 98% HPLC

* For research use only. Not for human or veterinary use.

Rivastigmine D6 -

Specification

Description Rivastigmine-d6 is intended for use as an internal standard for the quantification of rivastigmine by GC- or LC-MS. Rivastigmine is a cholinesterase (ChE) inhibitor that inhibits butyrl ChE (BChE) and acetyl ChE (AChE; IC50s = 0.037 and 4.15 μM, respectively). It increases levels of secreted amyloid precursor protein (sAPP) and decreases levels of soluble amyloid-β (1-40) and various N-terminal cleavage products in primary embryonic rat neurons undergoing degeneration when used at concentrations of 5 and 10 μM. In a rat model of Alzheimer's disease induced by aluminum chloride (AlCl3), rivastigmine (1 mg/kg per day) inhibits formation of amyloid plaques in brain sections and increases in AChE, IL-1β, and β-secretase 1 (BACE1) mRNA expression in the cerebral cortex. It inhibits AlCl3-induced increases in escape latency time in the Morris water maze in a rat model of Alzheimer's disease when administered at a dose of 1 mg/kg. Rivastigmine (2 mg/kg) also reverses decreases in time spent in the open arms of an elevated plus maze, exploration time of a novel object in a novel object recognition test, and sucrose intake in a rat model of chronic mild stress. Formulations containing rivastigmine have been used in the treatment of dementia associated with Alzheimer's disease and Parkinson's disease.
Rivastigmine D6 Tartrate is a labelled impurity of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic drug for the treatment of dementia.
Molecular Formula C18H28N2O8
Molecular Weight 406.5 g/mol
IUPAC Name [3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3;
Standard InChI Key GWHQHAUAXRMMOT-XVXYZIQCSA-N
Isomeric SMILES [2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

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